molecular formula C19H21NO8 B11164080 N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-glutamic acid

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-glutamic acid

Cat. No.: B11164080
M. Wt: 391.4 g/mol
InChI Key: NKGIOIAWDVADBI-AWEZNQCLSA-N
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Description

2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANEDIOIC ACID is a complex organic compound characterized by its unique structure, which includes a chromenyl group, an acetamido group, and a pentanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANEDIOIC ACID typically involves multiple steps, starting with the preparation of the chromenyl derivative. The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANEDIOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

Major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted acetamido compounds .

Scientific Research Applications

2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANEDIOIC ACID has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANEDIOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The chromenyl group can bind to active sites of enzymes, inhibiting their activity, while the acetamido group can form hydrogen bonds with target proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANEDIOIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H21NO8

Molecular Weight

391.4 g/mol

IUPAC Name

(2S)-2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]pentanedioic acid

InChI

InChI=1S/C19H21NO8/c1-2-3-11-8-18(24)28-15-9-12(4-5-13(11)15)27-10-16(21)20-14(19(25)26)6-7-17(22)23/h4-5,8-9,14H,2-3,6-7,10H2,1H3,(H,20,21)(H,22,23)(H,25,26)/t14-/m0/s1

InChI Key

NKGIOIAWDVADBI-AWEZNQCLSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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